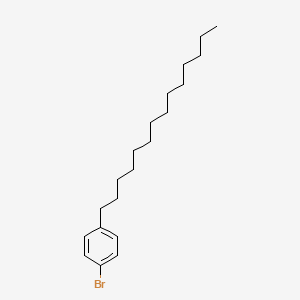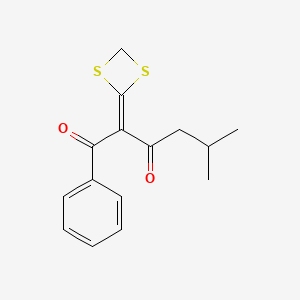
2-(1,3-Dithietan-2-ylidene)-5-methyl-1-phenylhexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dithietan-2-ylidene)-5-methyl-1-phenylhexane-1,3-dione is a complex organic compound that belongs to the class of ketene dithioacetal derivatives.
Vorbereitungsmethoden
The synthesis of 2-(1,3-Dithietan-2-ylidene)-5-methyl-1-phenylhexane-1,3-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a ketone with a dithioacetal in the presence of a base. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
2-(1,3-Dithietan-2-ylidene)-5-methyl-1-phenylhexane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a bioactive compound with antimicrobial properties. In the field of corrosion inhibition, it has shown promise as an effective inhibitor for stainless steel in acidic environments . Additionally, its unique structural features make it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Wirkmechanismus
The mechanism of action of 2-(1,3-Dithietan-2-ylidene)-5-methyl-1-phenylhexane-1,3-dione involves its interaction with molecular targets through various pathways. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective film that prevents further corrosion. This adsorption process is typically governed by the Langmuir adsorption model and involves both physisorption and chemisorption . In biological systems, its mechanism of action may involve the disruption of microbial cell membranes or inhibition of key enzymes .
Vergleich Mit ähnlichen Verbindungen
2-(1,3-Dithietan-2-ylidene)-5-methyl-1-phenylhexane-1,3-dione can be compared with other ketene dithioacetal derivatives, such as methyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate and 2-(1,3-dithietan-2-ylidene) cyclohexane-1,3-dione. These compounds share similar structural features but differ in their specific functional groups and applications. For instance, while all these compounds can act as corrosion inhibitors, their efficiency and mechanism of action may vary depending on the specific metal surface and environmental conditions .
Eigenschaften
CAS-Nummer |
111604-13-8 |
|---|---|
Molekularformel |
C15H16O2S2 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
2-(1,3-dithietan-2-ylidene)-5-methyl-1-phenylhexane-1,3-dione |
InChI |
InChI=1S/C15H16O2S2/c1-10(2)8-12(16)13(15-18-9-19-15)14(17)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI-Schlüssel |
HBVNVNWADLEAIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)C(=C1SCS1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~,N~2'~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine)](/img/structure/B14308980.png)

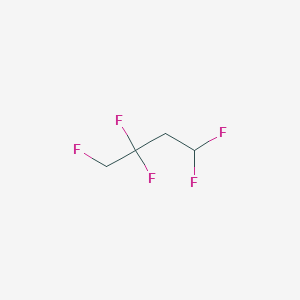
![5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14309003.png)
![N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14309004.png)
![4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid](/img/structure/B14309007.png)

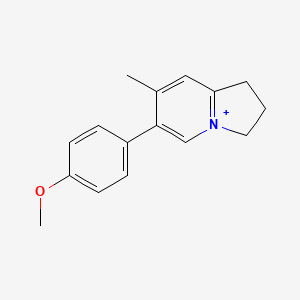
![9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14309026.png)
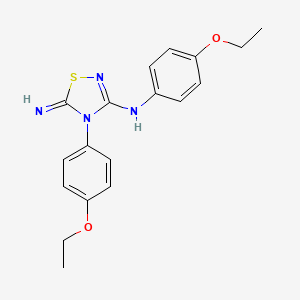
![(E)-N-[(2-Methoxyphenyl)methylidene]glycine](/img/structure/B14309053.png)
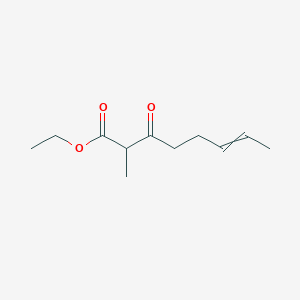
![6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one](/img/structure/B14309057.png)
